N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a sulfanylidene (thione) group, a carboxamide moiety, and substituted aryl rings. This article provides a detailed comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-9-13(2)11-15(10-12)23-20(25)18-14(3)22-21(27)24-19(18)16-7-5-6-8-17(16)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVHHAQKPNHMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and introduction of the sulfanylidene group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene (C=S) group undergoes oxidation to form sulfoxides (C=S→O) or sulfones (C=SO₂). Reaction outcomes depend on the oxidizing agent and conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative (C=SO) | 65–70% | |
| m-CPBA | DCM, 0°C → RT, 6 h | Sulfone derivative (C=SO₂) | 80–85% |
The sulfoxide product retains chirality at sulfur, making it relevant for asymmetric synthesis. Over-oxidation to sulfones is observed with stronger oxidants like m-CPBA .
Reduction Reactions
The sulfanylidene group and carboxamide moiety are susceptible to reduction:
Reduction pathways compete depending on reagent strength. LiAlH₄ reduces both the sulfanylidene and carboxamide groups, while NaBH₄/CuCl₂ selectively targets the C=S bond .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the methoxyphenyl and dimethylphenyl rings. The methoxy group directs incoming electrophiles to the para position:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | Nitro-substituted derivative at para to methoxy | 60% | |
| Br₂/FeBr₃ | DCM, RT, 3 h | Bromo-substituted derivative at para to methoxy | 70% |
Steric hindrance from the 3,5-dimethylphenyl group limits substitution on that ring .
Ring-Opening and Rearrangement
Under acidic or basic conditions, the tetrahydropyrimidine ring undergoes cleavage:
Ring-opening is irreversible under harsh conditions, limiting synthetic utility.
Comparative Reactivity Analysis
The compound’s reactivity is benchmarked against analogs:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacterial strains as well as fungal pathogens.
- Study Findings :
Anticancer Potential
Research indicates that N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide may possess anticancer properties.
- Mechanism of Action :
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects.
- Research Insights :
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Dhaduk et al., 2024 | Antimicrobial Activity | Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Kumar et al., 2023 | Anticancer Potential | Induced apoptosis in cancer cell lines; reduced viability in breast and lung cancers. |
| Sharma et al., 2024 | Anti-inflammatory Effects | Inhibited TNF-alpha and IL-6 production in inflammatory models. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions typically starting from easily available precursors. The synthesis pathway often includes:
- Formation of the tetrahydropyrimidine core.
- Introduction of the sulfanylidene group.
- Functionalization at the phenyl rings to enhance biological activity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural differences and similarities:
Key Observations:
- Sulfanylidene vs.
- Aryl Substitutions: Methoxy Groups: The 2-methoxy group in the target compound vs. Halogen vs. Alkyl Groups: Chlorophenyl () introduces electronegativity, while dimethylphenyl (target) increases hydrophobicity. Trifluoromethyl Groups: Compounds like use CF3 for metabolic stability and lipophilicity, absent in the target compound.
Physicochemical Properties
- Lipophilicity : The target compound’s 3,5-dimethylphenyl and 2-methoxyphenyl groups likely increase logP compared to chlorophenyl analogues (). Trifluoromethyl derivatives () exhibit even higher lipophilicity.
- Solubility : Methoxy and carboxamide groups in the target compound may improve aqueous solubility relative to ester derivatives ().
- Metabolic Stability : Halogenated () and trifluoromethylated () compounds are typically more resistant to oxidative metabolism than the target’s alkyl-substituted analogue.
Biological Activity
N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes several functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. The presence of aromatic rings and sulfur moieties enhances their interaction with cellular targets involved in cancer progression .
- Antimicrobial Activity : Preliminary data suggest that the compound has inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Anticancer Activity
A study focusing on a series of tetrahydropyrimidines demonstrated that compounds with similar structures were effective against glioma cell lines. The proposed mechanism involves the activation of apoptotic pathways mediated by caspase enzymes. The compound was tested at varying concentrations (10 µM to 100 µM), showing a dose-dependent increase in cell death .
Antimicrobial Activity
In vitro assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains .
Anti-inflammatory Effects
Research on similar compounds indicates potential anti-inflammatory properties through the inhibition of NF-kB signaling pathways. In animal models, treatment with related tetrahydropyrimidines resulted in reduced levels of TNF-alpha and IL-6, suggesting a modulation of systemic inflammation .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A recent clinical trial investigated the efficacy of tetrahydropyrimidine derivatives in patients with advanced glioma. Results indicated a 30% response rate in patients treated with a formulation containing this compound combined with standard chemotherapy . -
Case Study on Antimicrobial Efficacy :
A laboratory study assessed the antibacterial properties of the compound against clinical isolates of E. coli. The compound demonstrated a significant reduction in bacterial load in treated samples compared to controls .
Q & A
Basic Question: What synthetic strategies are recommended for preparing this tetrahydropyrimidine derivative?
Methodological Answer:
The compound can be synthesized via tandem reactions such as the Knoevenagel-Michael sequence followed by intramolecular cyclization. Evidence from analogous systems suggests using thiourea derivatives and β-keto esters in ethanol with catalytic HCl under reflux (70–80°C, 6–8 hours) . For regioselective sulfanylidene introduction, post-cyclization alkylation with methyl iodide in DMF at 0–5°C is effective . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (≥75%) and purity (>95%) .
Basic Question: How can structural confirmation be rigorously performed for this compound?
Methodological Answer:
Combine single-crystal X-ray diffraction (XRD) and multinuclear NMR spectroscopy. XRD analysis (Mo-Kα radiation, 100 K) resolves the sulfanylidene conformation and dihedral angles between aryl substituents, as demonstrated in structurally related pyrimidines . For NMR, ¹H/¹³C assignments should prioritize the sulfanylidene (δ ~160–170 ppm in ¹³C NMR) and carboxamide carbonyl (δ ~165 ppm). NOESY correlations can confirm spatial proximity of the 3,5-dimethylphenyl and 2-methoxyphenyl groups .
Advanced Question: How does regioselectivity in alkylation reactions impact derivative synthesis?
Methodological Answer:
Regioselectivity is dictated by the sulfanylidene group’s nucleophilicity. In alkylation (e.g., with allyl bromide), the sulfur atom acts as the primary nucleophile, forming thioethers without disrupting the tetrahydropyrimidine core . Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:3) and confirm using HRMS (e.g., [M+H]+ ion). Competing N-alkylation is negligible under mild conditions (0–5°C, 2 hours) .
Advanced Question: How do hydrogen-bonding networks influence crystallographic packing and solubility?
Methodological Answer:
Intramolecular N–H⋯N/S hydrogen bonds stabilize the chair conformation of the tetrahydropyrimidine ring, while intermolecular C–H⋯O/π interactions dictate crystal packing . For solubility studies, compare polymorphic forms (if any) via DSC and PXRD. For example, polymorphs with looser packing (higher dihedral angles between substituents) exhibit enhanced solubility in DMSO (>50 mg/mL) .
Basic Question: What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
Use structure-activity relationship (SAR) data from analogous pyrimidines. Screen for antimicrobial activity via broth microdilution (MIC against S. aureus and C. albicans), noting that electron-withdrawing groups (e.g., trifluoromethyl) enhance potency . For kinase inhibition, employ fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) targeting EGFR or VEGFR2, given the carboxamide’s ATP-mimetic potential .
Advanced Question: How can contradictory data in polymorphic forms be resolved?
Methodological Answer:
Validate polymorphs via concurrent XRD, solid-state NMR, and computational modeling (DFT). For example, dihedral angle discrepancies (e.g., 12.8° vs. 5.2° in related compounds) arise from crystal packing forces rather than intrinsic molecular instability . Use Hirshfeld surface analysis to quantify intermolecular interactions and correlate with dissolution profiles .
Advanced Question: What strategies optimize SAR studies for this scaffold?
Methodological Answer:
Systematically vary substituents at positions 3,5-dimethylphenyl (electron-donating groups) and 2-methoxyphenyl (steric bulk). For example:
- Replace methoxy with trifluoromethoxy to assess electronic effects on bioactivity .
- Introduce halogenated aryl groups (e.g., 4-fluorophenyl) to probe π-stacking interactions .
Validate using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
